3,4-Difluoro-4'-iodobenzophenone
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Description
3,4-Difluoro-4’-iodobenzophenone is a chemical compound with the molecular formula C13H7F2IO. It has a molecular weight of 344.1 . The IUPAC name for this compound is (3,4-difluorophenyl)(4-iodophenyl)methanone .
Molecular Structure Analysis
The InChI code for 3,4-Difluoro-4’-iodobenzophenone is 1S/C13H7F2IO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Photophysical Behavior Analysis : A study by Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are closely related to 3,4-Difluoro-4'-iodobenzophenone. These derivatives are used in imaging RNA and show unique fluorescence properties in various solvent environments, indicating their potential in biological imaging applications (Santra et al., 2019).
Polymer Synthesis : Liang et al. (2004) demonstrated the use of difluoro compounds, including 3,4-Difluoro-4'-iodobenzophenone, in the synthesis of macrocyclic(arylene sulfide) oligomers. These oligomers, due to their cyclic nature and unique structural characteristics, have potential applications in the development of new polymers (Liang et al., 2004).
Liquid Crystal Synthesis : Research by Zeng-jia (2008) focused on the synthesis of liquid crystal compounds using 3,4-Difluoro-2-methoxyphenol, a derivative of 3,4-Difluoro-4'-iodobenzophenone. These compounds show potential in the development of new materials for liquid crystal displays (Yang Zeng-jia, 2008).
Optical Property Studies : A study by Zaki et al. (2018) investigated the orientation effect of fluorine atoms on the optical properties of difluoro-substituted liquid crystals. The findings provide insights into the design of materials with specific optical characteristics, which can be crucial in various technological applications (Zaki et al., 2018).
Fluorine Chemistry : Kysilka et al. (2008) explored the use of highly fluorinated building blocks, which are relevant to the chemistry of 3,4-Difluoro-4'-iodobenzophenone. Their research contributes to the broader field of fluorous chemistry, which is essential in the development of novel chemical compounds and materials (Kysilka et al., 2008).
properties
IUPAC Name |
(3,4-difluorophenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2IO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOACLHVWLJRANL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263313 |
Source
|
Record name | (3,4-Difluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-4'-iodobenzophenone | |
CAS RN |
951891-74-0 |
Source
|
Record name | (3,4-Difluorophenyl)(4-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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